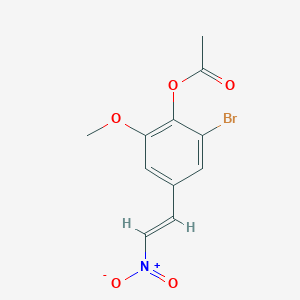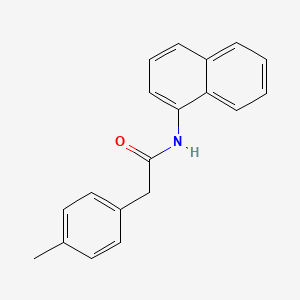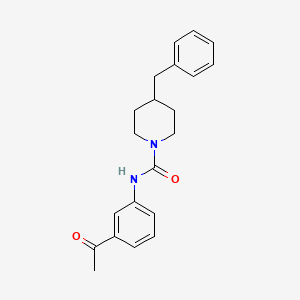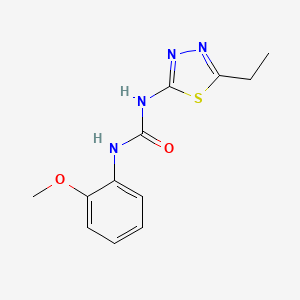![molecular formula C19H16N2O3 B5808874 N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5808874.png)
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide, also known as MAFP, is a synthetic inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endogenous cannabinoids, such as anandamide, in the body. MAFP has been extensively studied for its potential use in scientific research as a tool to investigate the role of endocannabinoids in various physiological processes.
Mécanisme D'action
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide inhibits FAAH by irreversibly binding to the active site of the enzyme. This prevents the breakdown of endocannabinoids, leading to increased levels of these compounds in the body. Endocannabinoids then bind to and activate cannabinoid receptors, leading to a variety of physiological effects.
Biochemical and physiological effects:
The increased levels of endocannabinoids resulting from this compound inhibition of FAAH have been shown to have a variety of physiological effects. These include analgesic effects, anti-inflammatory effects, anxiolytic effects, and effects on appetite and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, allowing for precise control of endocannabinoid levels in the body. It is also relatively stable and easy to use in laboratory experiments. However, this compound has some limitations, including potential off-target effects and the irreversible nature of its inhibition of FAAH.
Orientations Futures
There are several potential future directions for research involving N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide. These include investigating the role of endocannabinoids in various disease states, such as chronic pain and anxiety disorders. Additionally, there is potential for the development of new drugs based on the structure of this compound that could be used to target FAAH and other enzymes involved in endocannabinoid signaling. Finally, further research is needed to fully understand the potential limitations and off-target effects of this compound and other FAAH inhibitors.
Méthodes De Synthèse
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzoyl chloride with 2-methylphenylamine, followed by the reaction of the resulting product with furan-2-carboxylic acid. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide has been used extensively in scientific research as a tool to investigate the role of endocannabinoids in various physiological processes. It has been shown to inhibit FAAH activity in vitro and in vivo, leading to increased levels of endocannabinoids in the body. This has allowed researchers to investigate the role of endocannabinoids in pain, inflammation, anxiety, and other physiological processes.
Propriétés
IUPAC Name |
N-[4-[(2-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-5-2-3-6-16(13)21-18(22)14-8-10-15(11-9-14)20-19(23)17-7-4-12-24-17/h2-12H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIOZTSQXREISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)

![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)


![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)

![2,4-dichloro-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5808838.png)


![(hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B5808855.png)

